1-[(2,3-Dihydro-1,4-benzodioxin-2-YL)methyl]piperidinium chloride 1-[(2,3-Dihydro-1,4-benzodioxin-2-YL)methyl]piperidinium chloride See also: Piperoxan Hydrochloride (preferred).
Brand Name: Vulcanchem
CAS No.: 135-87-5
VCID: VC0002672
InChI: InChI=1S/C14H19NO2.ClH/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12;/h2-3,6-7,12H,1,4-5,8-11H2;1H
SMILES: Array
Molecular Formula: C14H20ClNO2
Molecular Weight: 269.77 g/mol

1-[(2,3-Dihydro-1,4-benzodioxin-2-YL)methyl]piperidinium chloride

CAS No.: 135-87-5

Cat. No.: VC0002672

Molecular Formula: C14H20ClNO2

Molecular Weight: 269.77 g/mol

* For research use only. Not for human or veterinary use.

1-[(2,3-Dihydro-1,4-benzodioxin-2-YL)methyl]piperidinium chloride - 135-87-5

Specification

CAS No. 135-87-5
Molecular Formula C14H20ClNO2
Molecular Weight 269.77 g/mol
IUPAC Name 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-1-ium chloride
Standard InChI InChI=1S/C14H19NO2.ClH/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12;/h2-3,6-7,12H,1,4-5,8-11H2;1H
Standard InChI Key BITRJBQGQMGGQI-UHFFFAOYSA-N
Canonical SMILES C1CC[NH+](CC1)CC2COC3=CC=CC=C3O2.[Cl-]

Introduction

Chemical and Structural Properties of Piperoxan Hydrochloride

Molecular Characteristics

Piperoxan hydrochloride (C₁₄H₂₀ClNO₂) has a molecular weight of 269.77 g/mol and a CAS registry number of 135-87-5 . Its SMILES notation is [NH+]1(CC2OC3=CC=CC=C3OC2)CCCCC1.[Cl-], reflecting a benzodioxan ring fused to a piperidine moiety with a hydrochloride salt formation . The compound exhibits racemic stereochemistry, with no defined stereocenters or E/Z isomerism .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₄H₂₀ClNO₂
Molecular Weight269.77 g/mol
Solubility (DMSO)≥31 mg/mL (114.91 mM)
Storage Conditions-20°C (lyophilized, desiccated)
Canonical SMILES[H]Cl.N1(CC2OC3=CC=CC=C3OC2)CCCCC1

Physicochemical Behavior

The compound demonstrates high solubility in dimethyl sulfoxide (DMSO), making it suitable for in vitro studies requiring stock concentrations up to 114.91 mM . Stability profiles mandate storage at -20°C, with reconstituted solutions remaining viable for one month under these conditions . Lyophilized formulations retain activity for six months at -80°C, though repeated freeze-thaw cycles degrade potency .

Pharmacological Mechanisms and Receptor Interactions

α2-Adrenoceptor Antagonism

Piperoxan hydrochloride competitively inhibits α2-adrenergic receptors, with preferential binding to presynaptic receptors at concentrations ≥50 μM . This action increases synaptic norepinephrine levels by blocking autoreceptor-mediated negative feedback, as demonstrated in medullary preparations where superfusion with 50 μM piperoxan elevated phrenic burst frequency to 163% of baseline (p<0.01) . Postsynaptic α1-receptor effects emerge at higher doses, complicating its receptor selectivity profile .

Histaminergic Activity

Diagnostic and Experimental Applications

Pheochromocytoma Testing

From 1947–1960, intravenous piperoxan (10–15 mg) served as a diagnostic aid for pheochromocytoma, with blood pressure reductions ≥35 mmHg considered positive . A 1951 JAMA report documented a false-positive rate of 0.7% in normotensive patients, though subsequent studies questioned its specificity in renal hypertension cases . The test fell out of favor following incidents of paradoxical hypertension in 16% of recipients, attributed to unopposed α1 activation at higher catecholamine concentrations .

Respiratory Modulation Studies

In neonatal mouse models, medullary application of 50 μM piperoxan increased phrenic burst frequency to 234% of control when combined with norepinephrine (25 μM), versus 171% with norepinephrine alone (p<0.05) . This potentiation suggests synergistic α2-blockade and β-adrenergic activation, though interspecies variability limits direct clinical translation.

Table 2: Respiratory Effects in Murine Models

ConditionPhrenic Burst Frequency (% Baseline)
Control (ACSF)100 ± 4
Piperoxan (50 μM)163 ± 12
Norepinephrine (25 μM)171 ± 11
Piperoxan + Norepinephrine234 ± 21

Anxiety and Cardiovascular Research

Primate studies utilizing 0.3 mg/kg intravenous piperoxan induced anxiety-like behaviors via central noradrenergic activation, with concurrent 18% increases in myocardial contractility (p<0.01) . These dual effects complicate its use in behavioral models, as cardiovascular changes may confound anxiety metrics.

Pharmaceutical Formulation and Stability

Stock Solution Preparation

Reconstitution protocols recommend dissolving piperoxan hydrochloride in DMSO at 31 mg/mL, generating 114.91 mM solutions stable for 30 days at -20°C . For in vivo work, sequential dilution in PEG300 (30%), Tween 80 (5%), and ddH₂O achieves injectable formulations, though precipitation occurs at pH <6.2 .

Table 3: Dilution Guide for 10 mM Working Solution

Stock ConcentrationVolume Required for 1 mL 10 mM Solution
100 mM100 μL
50 mM200 μL
25 mM400 μL

Synthetic Pathways

While direct synthesis data remain proprietary, WO2022195497A1 describes related 4-piperidone hydrochloride production via ethyl 4-oxopiperidine-1-carboxylate intermediates . Key steps include acid-catalyzed hydrolysis (HCl, 80°C, 6h) yielding 92% pure product, suggesting analogous routes for piperoxan synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator